molecular formula C7H8F2N2O2 B2860333 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid CAS No. 1855889-61-0

2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid

Cat. No.: B2860333
CAS No.: 1855889-61-0
M. Wt: 190.15
InChI Key: JBPKQXOSXIDHAL-UHFFFAOYSA-N
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Description

2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid is a high-value pyrazole-acetic acid derivative designed for use in chemical and pharmaceutical research. Its core structure, featuring a difluoromethyl-substituted pyrazole ring linked to an acetic acid functional group, makes it a versatile building block for the synthesis of more complex molecules . The acetic acid moiety acts as a flexible linker, facilitating the conjugation of the bioactive pyrazole core to other molecular scaffolds . This compound is part of a family of pyrazole derivatives that have demonstrated significant potential in agrochemical research. Analogs with the difluoromethyl-pyrazole motif are known to function as potent succinate dehydrogenase (SDH) inhibitors, making them effective fungicides for crop protection . The difluoromethyl group is a critical pharmacophore that enhances the molecule's metabolic stability and binding affinity to biological targets . Researchers utilize this compound in molecular docking studies to predict and optimize the anti-inflammatory activity of novel derivatives by assessing their inhibitory activity against enzymes like cyclooxygenases . It serves as a key intermediate in the directed synthesis of more complex molecules, such as acetohydrazides, which can be further functionalized . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, and it is strictly prohibited for personal use.

Properties

IUPAC Name

2-[3-(difluoromethyl)-4-methylpyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c1-4-2-11(3-5(12)13)10-6(4)7(8)9/h2,7H,3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPKQXOSXIDHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid typically involves multiple steps. One common method starts with the preparation of the ethyl ester of difluoroacetoacetic acid. This ester is treated with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine to form the pyrazole ring. The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired pyrazole acid .

Industrial Production Methods

For large-scale production, the synthesis process has been optimized to improve yield and reduce costs. Industrial methods often involve the use of inexpensive and readily available raw materials, as well as catalysts to enhance reaction efficiency. For example, nanoscale titanium dioxide can be used to catalyze esterification reactions, resulting in higher yields and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrazole ring are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized pyrazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid is used as an intermediate in the synthesis of various compounds, including fungicides and pharmaceuticals.

Biology

It can be used to design inhibitors for specific enzymes, such as succinate dehydrogenase, which plays a crucial role in cellular respiration .

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. These derivatives may exhibit antifungal, antibacterial, or anticancer activities, making them valuable candidates for drug development .

Industry

Industrially, the compound is used in the production of fungicides that protect crops from various fungal diseases. Its effectiveness as a fungicide is attributed to its ability to inhibit succinate dehydrogenase, disrupting the energy production in fungal cells .

Mechanism of Action

The primary mechanism of action of 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid involves the inhibition of succinate dehydrogenase, an enzyme in the mitochondrial respiratory chain. By binding to the enzyme’s active site, the compound prevents the conversion of succinate to fumarate, disrupting the electron transport chain and ultimately leading to cell death . This mechanism is particularly effective against fungal pathogens, making the compound a valuable tool in agriculture and medicine.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Substituents (Pyrazole Positions) Molar Mass (g/mol) pKa Key Features Reference
Target Compound (1823451-20-2) C₉H₁₂F₂N₂O₂ 3: CF₂H; 4: CH₃ 218.2 3.49 Moderate acidity, metabolic stability
2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid C₇H₇F₃N₂O₂ 3: CF₃; 4: CH₃ 220.14 N/A Higher electronegativity, increased lipophilicity
[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid (512809-57-3) C₇H₇ClF₂N₂O₂ 3: CF₂H; 4: Cl; 5: CH₃ 224.59 N/A Chlorine enhances molecular weight and halogen bonding potential
2-[3-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid (925607-46-1) C₇H₇F₂N₃O₄ 3: CF₂H; 4: NO₂; 5: CH₃ 259.15 N/A Nitro group increases acidity and reactivity
3-[5-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid C₇H₁₀F₂N₂O₂ 3: CF₂H; 4: CH₃; side chain: CH₂CH₂COOH 204.17 N/A Longer side chain alters solubility and steric effects

Impact of Substituents on Properties

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl group (CF₃) in the analog from increases electronegativity, enhancing resistance to oxidation compared to the target compound’s CF₂H group. This substitution also raises lipophilicity (logP), favoring membrane permeability . The nitro group (NO₂) in the nitro-substituted analog (CAS: 925607-46-1) significantly lowers pKa due to its strong electron-withdrawing nature, making the compound more acidic than the target .
  • Side Chain Modifications: Propanoic acid derivatives (e.g., 3-[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid) exhibit altered solubility profiles. The extended carbon chain may reduce crystallinity but improve bioavailability .

Biological Activity

2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. This compound is part of a broader class of pyrazole derivatives that have been studied for their fungicidal properties, anti-inflammatory effects, and other therapeutic potentials.

1. Fungicidal Properties

Research indicates that compounds similar to this compound exhibit significant antifungal activity. For instance, derivatives of pyrazole carboxamides have been documented to act as effective fungicides against various phytopathogenic fungi. The mechanism often involves the inhibition of key enzymatic pathways in fungi, leading to cell death.

Compound NameActivity TypeTarget OrganismReference
Pyrazole DerivativeFungicidePhytopathogenic fungiEP 2251331 A1

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. Studies have shown that certain pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways.

CompoundCOX-2 Inhibition (IC50)Reference
This compoundTBDScience.gov

3. Cytotoxicity Studies

Cytotoxicity assays have been performed on various pyrazole derivatives, including those structurally related to this compound. While many exhibit weak cytotoxic effects against human tumor cells (IC50 > 30 μM), some derivatives show promising activity that warrants further investigation.

Case Study 1: Antifungal Efficacy

In a study examining the efficacy of pyrazole derivatives as fungicides, it was found that compounds with difluoromethyl substitutions displayed enhanced activity against specific fungal strains. The study highlighted the structure-activity relationship (SAR) indicating that the difluoromethyl group significantly contributed to the antifungal potency.

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, where several compounds demonstrated significant inhibition of COX enzymes. The results indicated that modifications at the 4-position of the pyrazole ring could enhance COX-2 selectivity.

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of pyrazole derivatives:

  • Aqueous Solubility : Incorporation of polar functional groups has been shown to improve solubility while maintaining biological activity.
  • Metabolic Stability : Variations in substituents affect metabolic stability and bioavailability, impacting overall efficacy in vivo.

Q & A

Basic: What are the standard synthetic routes for 2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid?

Methodological Answer:
The synthesis of this compound typically involves introducing the difluoromethyl group into the pyrazole ring. A common approach is reacting a pyrazole-carboxylic acid derivative with difluoromethylating agents, such as difluoroacetic acid, under catalytic conditions (e.g., nanoscale titanium dioxide) . Subsequent functionalization with an acetic acid moiety may involve nucleophilic substitution or coupling reactions. For example, ester intermediates (e.g., methyl or ethyl esters) are often hydrolyzed under acidic or basic conditions to yield the final carboxylic acid. Analytical techniques like NMR and HPLC are critical for verifying purity and structural integrity .

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:
Key techniques include:

  • X-ray crystallography : Resolves 3D conformation and substituent orientation .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. ¹⁹F NMR is essential for confirming difluoromethyl group integration .
  • High Performance Liquid Chromatography (HPLC) : Ensures purity (>95% is typical for research-grade material) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

Advanced: How can computational methods optimize reaction conditions for synthesis?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational reaction path searches with experimental feedback to identify optimal catalysts, solvents, and temperatures . This methodology accelerates the development of efficient synthetic protocols, particularly for introducing fluorinated groups, which are sensitive to steric and electronic effects .

Advanced: How can researchers resolve contradictions in bioactivity data across assays?

Methodological Answer:
Discrepancies may arise from assay conditions (e.g., pH, solvent compatibility) or target specificity. To address this:

  • Dose-response curves : Validate activity thresholds across multiple concentrations.
  • Molecular docking simulations : Predict binding modes to enzymes/receptors (e.g., antimicrobial targets) and compare with experimental IC₅₀ values .
  • Metabolic stability assays : Assess compound degradation in biological matrices, which may explain inconsistent in vitro vs. in vivo results .

Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:
The difluoromethyl-pyrazole core is valued for its metabolic stability and bioavailability. Applications include:

  • Antimicrobial agents : Derivatives show activity against bacterial/fungal strains via enzyme inhibition (e.g., dihydrofolate reductase) .
  • Drug intermediates : The acetic acid moiety facilitates conjugation with pharmacophores (e.g., via amide bonds) to enhance solubility .

Advanced: How do substituent modifications impact biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies are critical:

  • Fluorine positioning : Difluoromethyl groups enhance lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs .
  • Methyl group at C4 : Steric effects may influence binding pocket accessibility. Computational mutagenesis studies can map critical interactions .
  • Acetic acid chain : Modifications (e.g., esterification) alter cell permeability and target engagement .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
  • Ventilation : Perform reactions in a fume hood due to potential volatile byproducts (e.g., HF release during decomposition) .
  • Waste disposal : Follow institutional guidelines for fluorinated organic waste.

Advanced: How can researchers validate target engagement in biological systems?

Methodological Answer:

  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamics.
  • Surface plasmon resonance (SPR) : Measures real-time interaction kinetics with immobilized targets.
  • Cellular thermal shift assays (CETSA) : Confirms target stabilization in live cells .

Basic: What are common impurities during synthesis, and how are they removed?

Methodological Answer:

  • Unreacted starting materials : Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .
  • Degradation products (e.g., defluorinated analogs) : Use reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases .

Advanced: What strategies improve yield in large-scale synthesis?

Methodological Answer:

  • Flow chemistry : Enhances heat/mass transfer for exothermic reactions (e.g., difluoromethylation) .
  • Catalyst recycling : Immobilized catalysts (e.g., TiO₂ nanoparticles) reduce costs and improve sustainability .
  • Process analytical technology (PAT) : In-line monitoring (e.g., FTIR) optimizes reaction endpoints .

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